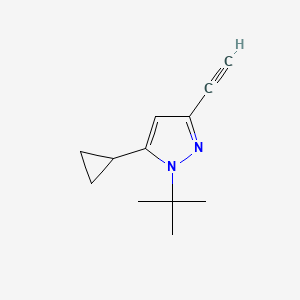
1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole is a chemical compound with the CAS Number: 2551120-40-0 . It has a molecular weight of 188.27 . The compound is liquid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(tert-butyl)-5-cyclopropyl-3-ethynyl-1H-pyrazole . The InChI code is 1S/C12H16N2/c1-5-10-8-11(9-6-7-9)14(13-10)12(2,3)4/h1,8-9H,6-7H2,2-4H3 . This indicates that the compound has a pyrazole ring substituted with a tert-butyl group, a cyclopropyl group, and an ethynyl group.Physical And Chemical Properties Analysis
The compound has a storage temperature of 4 degrees Celsius . The compound is liquid in physical form .Applications De Recherche Scientifique
Reactivity and Synthesis
The chemical reactivity of similar pyrazole derivatives has been explored in various studies. For instance, the ynamide tert-butyl N-ethynyl-N-phenylcarbamate, a compound structurally related to 1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole, was investigated for its reactivity in 1,3-dipolar cycloaddition, forming a 5-amino pyrazole regioisomer. This cycloadduct was further modified through bromination and palladium-catalyzed coupling, showcasing the potential of pyrazole derivatives in organic synthesis and molecular modification (González et al., 2013).
Chemical Synthesis and Regioselectivity
The synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, another related compound, demonstrates the versatility of pyrazoles in chemical synthesis. The regioselectivity of these reactions has been studied, providing insights into the synthesis of diverse pyrazole derivatives, which could be applicable to 1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole (Martins et al., 2012).
Small Molecule Fixation
The ability to fixate small molecules, such as carbon dioxide, using pyrazole derivatives is another area of interest. A study involving 1-[bis(pentafluorophenyl)boryl]-3,5-di-tert-butyl-1H-pyrazole demonstrated its potential in forming adducts with small molecules, indicating a possible application for 1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole in capturing or transforming small molecular entities (Theuergarten et al., 2012).
Pharmaceutical Applications
A compound closely related to 1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole, namely 1-(cyclopropyl/tert-butyl/4-fluorophenyl)-1,4-dihydro-6-nitro-4-oxo-7-(substituted secondary amino)-1,8-naphthyridine-3-carboxylic acids, has been synthesized and evaluated for antimycobacterial activities. This suggests the potential of 1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole in pharmaceutical research and drug development (Sriram et al., 2007).
Molecular Structure Studies
The study of molecular structures of pyrazole derivatives, such as 4-tert-butylpyrazoles, provides valuable information on the structural aspects of these compounds, which could be relevant for understanding the properties of 1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole (Trofimenko et al., 2001).
Propriétés
IUPAC Name |
1-tert-butyl-5-cyclopropyl-3-ethynylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-5-10-8-11(9-6-7-9)14(13-10)12(2,3)4/h1,8-9H,6-7H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGWGFKZVZWXIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CC(=N1)C#C)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

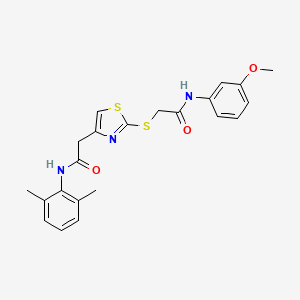
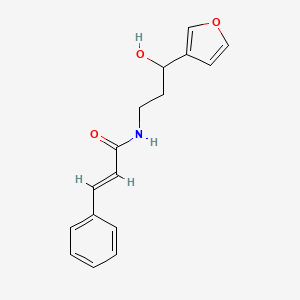

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide](/img/structure/B2369371.png)
![2-(4-chlorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2369373.png)
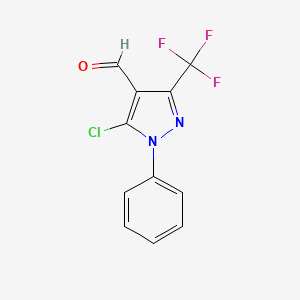
![N-isobutyl-1-(4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2369376.png)
![N-(3-methylphenyl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2369377.png)
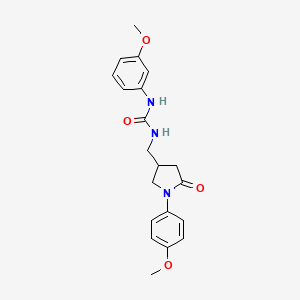
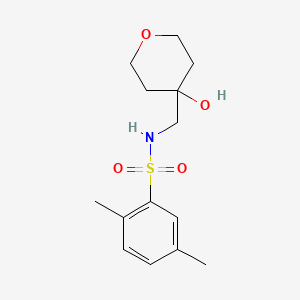
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2369382.png)
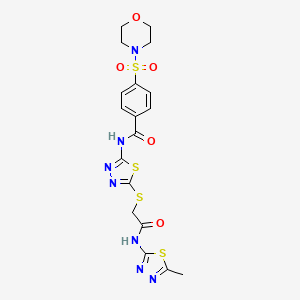
![2-(3-chlorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2369387.png)
![1-[2-(ethanesulfonyl)ethyl]-3-iodo-4-methyl-1H-pyrazole](/img/structure/B2369388.png)